molecular formula C19H15F3N4O2S B2415519 2-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide CAS No. 1105231-60-4

2-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide

Katalognummer: B2415519
CAS-Nummer: 1105231-60-4
Molekulargewicht: 420.41
InChI-Schlüssel: ATLPAANZKFJWKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide is a synthetic organic compound featuring a benzamide core linked to a 3-(trifluoromethyl)phenyl group via a thiazole-acetamide scaffold. The presence of the thiazole ring, a common motif in medicinal chemistry, and the trifluoromethyl group, which can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, makes this compound of high interest in biochemical research . Compounds with similar structural features have been investigated for their potential to interact with various biological targets. For instance, thiazole derivatives are extensively studied for their potential pharmacological activities, including as modulators of protein function in areas such as oncology and inflammation . One key area of research involves ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), where certain thiazole-containing molecules have shown the ability to modulate ATPase activity, either stimulating or inhibiting it, which can help overcome multidrug resistance in cancer cells . The mechanism of action for research compounds in this class is often linked to their interaction with enzyme active sites or regulatory domains. The specific stereochemistry and substitution patterns on the thiazole and benzamide components are critical for determining the compound's biological activity and selectivity . This product is intended for research applications only, such as in vitro binding assays, enzyme activity studies, and as a standard for analytical characterization. It is strictly for use in laboratory settings by qualified professionals. This compound is Not for Diagnostic or Therapeutic Use.

Eigenschaften

IUPAC Name

2-[[2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O2S/c20-19(21,22)11-4-3-5-12(8-11)24-18-25-13(10-29-18)9-16(27)26-15-7-2-1-6-14(15)17(23)28/h1-8,10H,9H2,(H2,23,28)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLPAANZKFJWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Retrosynthetic Analysis and Route Design

The compound’s synthesis is deconstructed into three key intermediates (Figure 1):

  • Thiazole ring formation : Introducing the 3-(trifluoromethyl)phenylamino group at the 2-position of the thiazole.
  • Acetic acid side-chain incorporation : Functionalizing the thiazole’s 4-position with an acetamido group.
  • Benzamide coupling : Linking the thiazole-acetamido intermediate to a benzamide fragment.

Retrosynthetic planning prioritizes convergent routes to minimize side reactions and improve scalability.

Step-wise Preparation Methods

Synthesis of 2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl Acetic Acid

Bromination of Acetophenone Derivatives

α-Bromoacetophenone precursors are synthesized via bromination using CuBr₂ in ethyl acetate/chloroform (75% yield). The trifluoromethyl group is introduced at this stage to ensure regioselectivity in subsequent steps.

Thiazole Ring Formation

Condensation of α-bromoacetophenone with thiourea in refluxing ethanol (2 hours) forms the thiazole core. Thiourea acts as both sulfur and nitrogen source, with yields ranging from 58% to 65%. Alternative methods using 1-chloro-butane-2,3-dione and thiourea in ethanol (72 hours) achieve higher yields (78%) but require extended reaction times.

Synthesis of 2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido Intermediate

Activation of Carboxylic Acid

The acetic acid derivative is converted to its acyl chloride using thionyl chloride (reflux, 2 hours). Excess thionyl chloride is removed via distillation to prevent side reactions during subsequent amidation.

Coupling with Benzamide

The acyl chloride reacts with benzamide precursors (e.g., 3-aminobenzoic acid derivatives) in methanol or ethanol. Potassium carbonate is often added to scavenge HCl, improving reaction efficiency (yields: 50–67%).

Final Assembly and Purification

The crude product is purified via recrystallization from ethanol or methanol, achieving >95% purity (HPLC). Polymorph control is critical, with patent literature emphasizing solvent selection and cooling rates to isolate the desired crystalline form.

Optimization of Reaction Conditions

Table 1: Comparative Yields Across Synthetic Steps

Step Reagents/Conditions Yield (%) Source
Bromination CuBr₂ in ethyl acetate/chloroform 75
Thiazole formation Thiourea, ethanol, reflux (2 hours) 58–65
Thiourea, ethanol, 72 hours 78
Acetic acid coupling Succinic anhydride, DMF, pyridine, RT 45–60
Amidation Benzamide precursor, methanol, K₂CO₃, RT 50–67

Key findings:

  • Extended reaction times (72 hours) in thiazole formation improve yields but increase energy costs.
  • Solvent choice in amidation (methanol vs. ethanol) minimally affects yield but impacts crystallization behavior.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 7.2–7.5 ppm (aromatic protons from benzamide and trifluoromethylphenyl), δ 3.5–4.0 ppm (acetamido methylene group).
  • ¹³C NMR : δ 170–175 ppm (carbonyl carbons), δ 120–125 ppm (CF₃ group).

Mass Spectrometry

  • ESI-MS : m/z 302.03 [M+H]⁺, consistent with the molecular formula C₁₂H₉F₃N₂O₂S.

High-Performance Liquid Chromatography (HPLC)

  • Purity >95% under optimized conditions (C18 column, acetonitrile/water gradient).

Challenges and Troubleshooting

  • Low Amidation Yields : Attributable to incomplete acyl chloride formation. Solutions include using excess thionyl chloride or alternative activating agents (e.g., EDCI).
  • Polymorph Contamination : Addressed by controlled cooling during recrystallization and solvent screening (ethanol > methanol).

Industrial-Scale Considerations

  • Cost Efficiency : Thiourea and succinic anhydride are cost-effective reagents, but CuBr₂ usage requires recycling protocols.
  • Safety : Thionyl chloride handling necessitates inert atmosphere and corrosion-resistant equipment.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction of a nitro group results in the corresponding amine .

Wissenschaftliche Forschungsanwendungen

2-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The thiazole ring may also play a role in binding to specific protein targets, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide is unique due to the presence of the trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability. This makes it a promising candidate for drug development and other applications where enhanced membrane permeability and stability are desired .

Biologische Aktivität

The compound 2-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide is a complex heterocyclic molecule that incorporates a trifluoromethyl group and a thiazole ring. Its unique structure suggests potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H15F3N4OSC_{16}H_{15}F_3N_4OS. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity. The thiazole moiety contributes to its pharmacological profile, making it a subject of interest in drug discovery.

Research indicates that this compound acts primarily as an AMPK (AMP-activated protein kinase) activator. AMPK plays a crucial role in cellular energy homeostasis, and its activation can lead to various beneficial effects, including:

  • Increased glucose uptake
  • Enhanced fatty acid oxidation
  • Inhibition of lipid synthesis

The compound enhances AMPK phosphorylation through interactions with upstream kinases like LKB1, demonstrating specificity against various kinases while minimizing side effects .

Antiproliferative Effects

Recent studies have shown that the compound exhibits significant antiproliferative activity against cancer cell lines. For example, it has been reported to be approximately 2.6-fold more active against melanoma cells compared to healthy fibroblast (L929) cells . This selectivity suggests potential for targeted cancer therapies.

Cell LineActivity LevelReference
Melanoma (SK-MEL-30)High
Healthy Fibroblast (L929)Low

Interaction with Other Kinases

In addition to AMPK activation, the compound has been shown to inhibit other kinases such as LRRK2, PAK1, ROR2, and PRK1 by approximately 40% at concentrations greater than 10 µM . These interactions may contribute to its overall biological activity and therapeutic potential.

Case Studies

  • In Vitro Studies : A study characterized the compound's ability to activate AMPK in vitro, demonstrating enhanced phosphorylation levels compared to controls. This study provided insights into its mechanism as an energy-sensing regulator .
  • In Vivo Studies : In vivo experiments indicated that the compound could potentially modulate metabolic pathways in animal models, leading to improved glucose homeostasis and reduced fat accumulation .

Pharmacological Potential

The unique structural features of this compound position it as a promising candidate for further development in various therapeutic areas:

  • Cancer Treatment : Given its antiproliferative properties, it could be explored as a treatment for melanoma and possibly other cancers.
  • Metabolic Disorders : Its role as an AMPK activator suggests potential applications in treating metabolic disorders such as obesity and type 2 diabetes.

Q & A

Q. Optimization strategies :

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during acylation .
  • Catalysts : Use of Pd/C for hydrogenation or DMAP for nucleophilic substitutions improves regioselectivity .
  • Yield monitoring : Employ HPLC to track intermediate purity (≥95%) before proceeding to subsequent steps .

Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Identify proton environments (e.g., thiazole H at δ 7.2–7.5 ppm, benzamide NH at δ 10.2 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the trifluoromethylphenyl region .
  • Infrared Spectroscopy (IR) : Confirm functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, N-H bend at 3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
  • HPLC-PDA : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethyl group in biological activity?

Answer:
Methodological approach :

Analog synthesis : Replace -CF₃ with -Cl, -CH₃, or -H to assess electronic and steric effects .

Biological assays :

  • Enzyme inhibition : Test analogs against kinases (e.g., EGFR) using fluorescence polarization assays .
  • Cellular activity : Compare IC₅₀ values in cancer cell lines (e.g., MCF-7) via MTT assays .

Computational analysis :

  • Docking simulations : Map -CF₃ interactions with hydrophobic pockets in target proteins (e.g., COX-2) .
  • QSAR modeling : Corrogate logP and Hammett constants with activity trends .

Key finding : The -CF₃ group enhances lipophilicity (logP ↑ by 0.5) and stabilizes π-π stacking in enzyme active sites, increasing potency 3-fold vs. -H analogs .

Advanced: How can researchers resolve contradictions in reported antimicrobial vs. anticancer activity data?

Answer:
Root cause analysis :

  • Variability in assay conditions : Differences in bacterial strains (Gram+ vs. Gram-) or cancer cell lines (e.g., HeLa vs. A549) .
  • Structural nuances : Presence of electron-withdrawing groups (e.g., -CF₃) may favor kinase inhibition over membrane disruption .

Q. Resolution strategies :

Standardized protocols : Use CLSI guidelines for antimicrobial testing and NCI-60 panels for anticancer screening .

Mechanistic studies :

  • Flow cytometry : Assess apoptosis (Annexin V) vs. membrane damage (propidium iodide) .
  • Transcriptomics : Identify upregulated pathways (e.g., p53 for cancer, efflux pumps for bacteria) .

Advanced: What computational methods are effective for predicting target interactions and optimizing binding affinity?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with ATP-binding sites (e.g., VEGFR2, PDB ID: 4ASD) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER force field) to assess -CF₃-induced rigidity .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., -CF₃ → -OCH₃) .
  • Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors near thiazole S) .

Validation : Compare predicted IC₅₀ with experimental data (R² > 0.85 acceptable) .

Advanced: How can stability and degradation products be analyzed under physiological conditions?

Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h) and analyze via LC-MS .
    • Oxidative stress : Treat with 3% H₂O₂ and monitor thiazole ring cleavage by NMR .
  • Metabolic stability :
    • Liver microsomes : Incubate with human S9 fractions, quantify metabolites (e.g., hydroxylation at benzamide) via UPLC-QTOF .
  • Solid-state stability :
    • Thermogravimetric Analysis (TGA) : Determine decomposition onset (>200°C indicates shelf stability) .

Key Insight : The acetamido bond is prone to hydrolysis at pH > 8, necessitating enteric coating for oral formulations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.